

Filaminast Purity & Handling Specifications

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Compound Focus: Filaminast

CAS No.: 141184-34-1

Cat. No.: S527990

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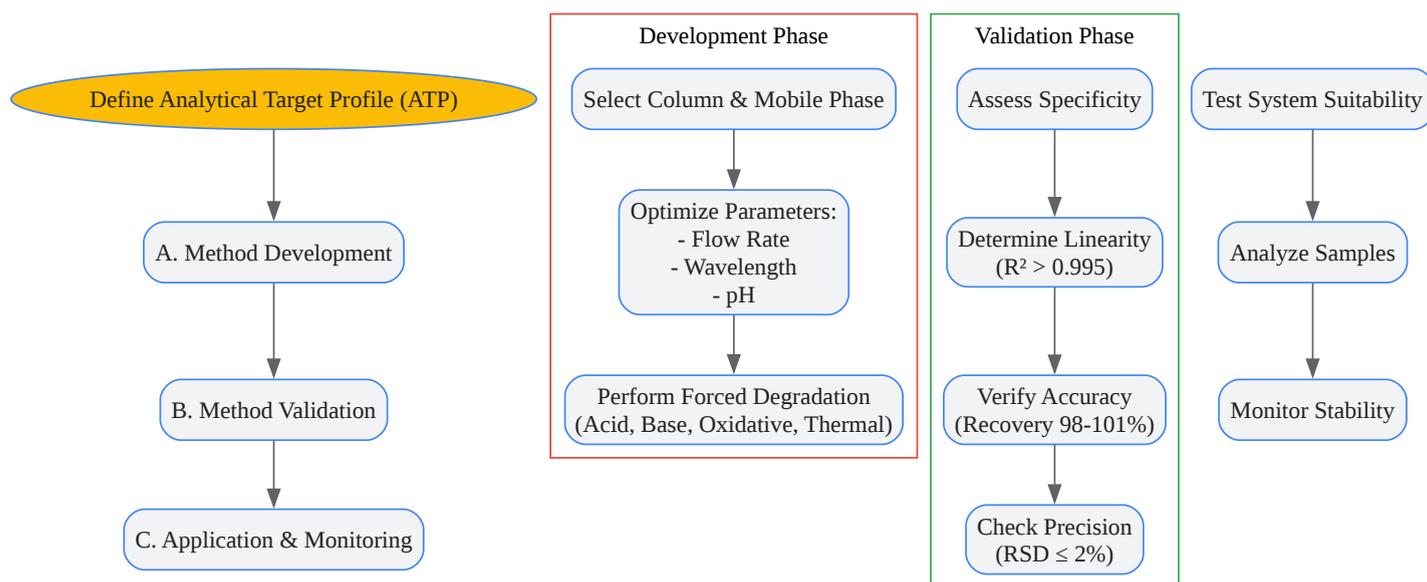
The table below summarizes the key quantitative data available for **Filaminast**, which is crucial for quality control and experimental setup.

Parameter	Specification	Notes / Relevance
Purity	99.64% [1]	Confirms high-grade material suitable for research; a key baseline for all experiments.
CAS Number	141184-34-1 [1]	Essential for unambiguous compound identification and sourcing.
Storage & Handling	Update time: 2025-11-11 [1]	Indicates the supplier's data is current, but specific storage conditions (e.g., temperature, light sensitivity) are not provided.

Analytical Methodologies for Purity Analysis

While a specific method for **Filaminast** was not found, you can adapt established High-Performance Liquid Chromatography (HPLC) protocols for phosphodiesterase inhibitors and other small molecules. The principles of system suitability, method validation, and forced degradation studies are universal.

Here is a general workflow for developing a stability-indicating HPLC method, synthesized from current research practices [2] [3]:



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Example HPLC Method Parameters (Adaptable) Based on a method for another drug substance, the following conditions can serve as a starting point for **Filaminast** analysis. You will need to optimize these parameters [3]:

- **Column:** C18 column (e.g., 4.6 x 150 mm or 250 mm, 5 µm)
- **Mobile Phase:** Methanol and Water (e.g., 90:10 %v/v)
- **pH Adjustment:** Use orthophosphoric acid to adjust aqueous phase to pH ~3.5
- **Flow Rate:** 1.2 mL/min
- **Detection Wavelength:** 250 nm (optimize via PDA detector scan)
- **Injection Volume:** 10-20 µL
- **Temperature:** Ambient

FAQs for Technical Support

Q1: The purity of our Filaminast standard is listed as 99.64%. Is this sufficient for in-vitro cell-based assays? Yes, a purity of **99.64%** is generally considered high and should be suitable for most in-vitro assays [1]. For critical dose-response studies, it is good practice to confirm the purity and absence of interfering impurities using your in-house validated HPLC method.

Q2: Our HPLC analysis shows peak splitting or broadening for Filaminast. What could be the cause?

This is a common method development issue. Potential solutions include:

- **Mobile Phase pH:** Adjusting the pH of the aqueous component (e.g., to 3.5 with orthophosphoric acid) can significantly improve peak shape by suppressing silanol interactions [3].
- **Column Age:** Consider replacing the column if it is old or has been used with many samples.
- **Sample Solvent:** Ensure the sample is dissolved in a solvent that is weaker than the mobile phase to prevent on-column precipitation.

Q3: How should we establish stability profiles for Filaminast in solution? Conduct forced degradation studies under ICH guidelines to validate your method as "stability-indicating" [3]. Expose **Filaminast** solutions to:

- **Acidic and Basic Conditions** (e.g., 0.1M HCl and NaOH for several hours)
- **Oxidative Stress** (e.g., 3% Hydrogen peroxide)
- **Thermal Stress** (e.g., 40-60°C)
- **Photolytic Stress** Monitor the formation and increase of degradation peaks using your HPLC method to understand the compound's stability profile.

Key Considerations for Your Content

- **Method Validation is Critical:** For any adapted method, you must perform a full validation to prove it is suitable for its intended purpose. This includes testing for specificity, accuracy, precision, linearity, and robustness [2] [3].
- **Information Gaps:** The current information is limited. You will need to consult specialized pharmacological databases, official pharmacopoeias (like USP or Ph. Eur.), or primary literature for **Filaminast's** detailed solubility, precise melting point, and specific mass spectrometry (MS) parameters.

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References

1. Filaminast|T31792 - TargetMol Chemicals Inc. [m.chemicalbook.com]
2. Simultaneous Development and Validation of an HPLC ... [mdpi.com]
3. Development and Validation of a Systematized Liquid ... [ijpsnonline.com]

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